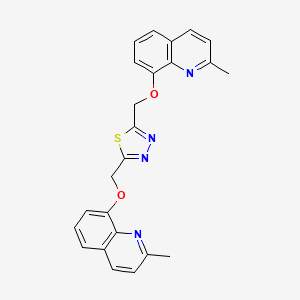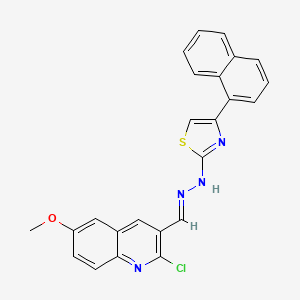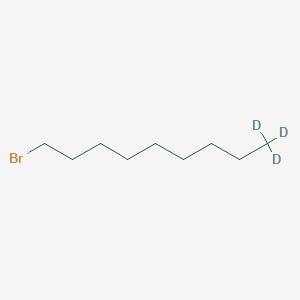
1-Bromononane-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromononane-d3 is a deuterium-labeled derivative of 1-Bromononane. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that make it an excellent tracer in various studies .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromononane-d3 can be synthesized through the bromination of nonane-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under stringent quality control to ensure high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions: 1-Bromononane-d3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide (NaCN) to form nonanenitrile-d3.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination to form nonene-d3.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), and other nucleophiles.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products:
Nucleophilic Substitution: Nonanenitrile-d3, nonanol-d3.
Elimination Reactions: Nonene-d3.
Oxidation and Reduction: Corresponding oxidized or reduced products.
科学研究应用
1-Bromononane-d3 is extensively used in scientific research due to its deuterium labeling, which provides unique advantages in various studies:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nonane derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonane derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial applications, including the development of stable isotopes for analytical purposes
作用机制
The mechanism of action of 1-Bromononane-d3 is primarily related to its role as a tracer. The deuterium atoms in the compound provide a distinct signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in different environments, providing valuable insights into reaction mechanisms and metabolic pathways .
相似化合物的比较
1-Bromononane: The non-deuterated version of 1-Bromononane-d3, used in similar applications but lacks the unique tracing capabilities provided by deuterium.
1-Bromohexane-d3: Another deuterium-labeled compound with a shorter carbon chain, used in similar studies but with different physical and chemical properties.
1-Bromodecane-d3: A deuterium-labeled compound with a longer carbon chain, offering different reactivity and applications compared to this compound
Uniqueness: this compound is unique due to its specific carbon chain length and deuterium labeling, which provides distinct advantages in tracing studies. Its properties make it particularly useful in understanding the behavior of nonane derivatives in various chemical and biological systems .
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
210.17 g/mol |
IUPAC 名称 |
9-bromo-1,1,1-trideuteriononane |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3 |
InChI 键 |
AYMUQTNXKPEMLM-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCCCCCCCBr |
规范 SMILES |
CCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
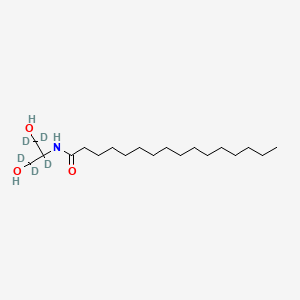
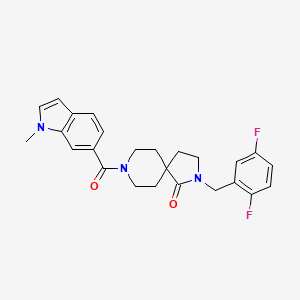



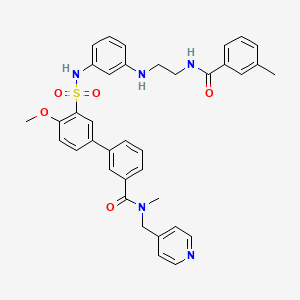

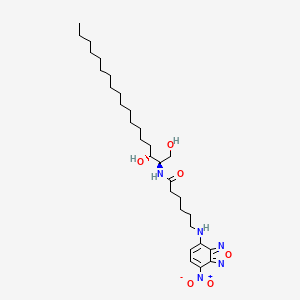
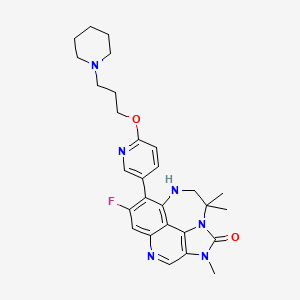

![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
